2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Gefitinib Synthesis Process Chemistry Intermediate Yield

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS 675126-27-9) is the irreducible advanced intermediate for gefitinib synthesis. The precise 2-amino/4-methoxy/5-morpholinopropoxy pattern is structurally mandatory for downstream quinazoline cyclization—generic building blocks cannot substitute. Procure at ≥97% purity to achieve a 99% yield in the key reduction step. Its moderate melting point (~87.5°C) simplifies large-reactor handling and minimizes purification. Also supplied as Gefitinib Impurity 30 (97–99% purity) for validated HPLC/UPLC method development and ANDA impurity profiling. Bulk quantities (1–100 kg) available.

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
CAS No. 675126-27-9
Cat. No. B1311619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
CAS675126-27-9
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2
InChIInChI=1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3
InChIKeyDSPAUOALMSIBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS 675126-27-9): Gefitinib Intermediate Procurement Profile


2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS 675126-27-9) is a critical advanced intermediate in the synthesis of gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [1]. The compound possesses a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol, featuring an amino group, a methoxy group, and a morpholinopropoxy side chain on a benzonitrile core [2]. Its role is specifically positioned at the key reduction step that converts the nitro precursor (CAS 675126-26-8) to the amino form required for subsequent cyclization and final API assembly [3].

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile: Why Simple Analog Substitution Compromises Gefitinib Synthesis


Procurement of a generic in-class building block cannot substitute for this specific intermediate. The compound's exact substitution pattern—the 2-amino group in conjunction with the 4-methoxy and 5-morpholinopropoxy moieties—is structurally requisite for the downstream formation of the quinazoline core of gefitinib [1]. Replacing it with the corresponding nitro analog (CAS 675126-26-8) would skip the reduction step, altering reaction conditions and potentially introducing impurities that propagate through the synthetic route [2]. Similarly, alternative amines or altered side-chain lengths would yield analogs that fail to produce the correct active pharmaceutical ingredient (API). The quantitative evidence below demonstrates that this specific intermediate offers measurable advantages in yield, purity, and handling that directly impact process robustness and regulatory compliance.

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile: Quantified Differentiation Versus the Nitro Precursor (CAS 675126-26-8)


Synthesis Yield Advantage: 99% Conversion from Nitro Precursor

In the reduction of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS 675126-26-8) to the target compound, a yield of 99% was achieved using sodium dithionite in water [1]. This high yield directly reduces waste and increases process mass intensity relative to alternative routes. The target compound also serves as a high-purity intermediate for the next synthetic step, as demonstrated by its successful conversion to gefitinib [2].

Gefitinib Synthesis Process Chemistry Intermediate Yield

Purity Grade Options: 97–99% Specifications for Critical Impurity Control

Commercial suppliers offer the target compound at purities ranging from 97% to 99% (by HPLC or GC) . In contrast, the nitro precursor is typically available at 97–98% purity [1]. The availability of a 99% purity grade for the amino intermediate is particularly valuable for applications requiring stringent control of related substances, such as impurity reference standards or late-stage API synthesis.

Pharmaceutical Intermediates Quality Control Impurity Profiling

Physical Form Differentiation: Lower Melting Point Facilitates Handling

The target compound exhibits a melting point of 87.5–88°C [1], significantly lower than the 127°C melting point of its nitro precursor [2]. This 39–40°C difference can simplify dissolution and liquid-phase handling during large-scale synthesis, reducing energy input and improving mixing efficiency.

Process Development Solid-State Chemistry Scale-up

Regulatory Utility: Designated Gefitinib Impurity 30 Reference Standard

This compound is officially designated as Gefitinib Impurity 30 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. While the nitro precursor is also an impurity (Gefitinib Impurity 1), the amino intermediate serves as a distinct, well-characterized reference standard for method development and quality control testing of gefitinib drug substance and drug product .

Pharmaceutical Analysis Impurity Standard Regulatory Compliance

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile: Evidence-Backed Application Scenarios for Procurement


Scalable Gefitinib Process Chemistry

Procure the target compound at 98–99% purity in bulk (1 kg to 100 kg scale) to implement a high-yield (99%) reduction step in gefitinib synthesis [1]. The lower melting point (87.5°C) facilitates dissolution and handling in large reactors, while the high purity minimizes downstream purification efforts [2].

Analytical Reference Standard for Impurity Profiling

Use the compound as Gefitinib Impurity 30 for the development and validation of HPLC or UPLC methods. The availability of 97–99% purity grades ensures accurate quantitation of this specific process-related impurity in gefitinib drug substance and drug product [3].

Comparative Process Optimization Studies

Employ the target compound in head-to-head studies against alternative intermediates (e.g., nitro precursor or different side-chain analogs) to benchmark reaction efficiency, impurity profiles, and cost of goods. Its well-defined physical properties (melting point 87.5°C, density 1.21 g/cm³) provide a reliable baseline for process modeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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